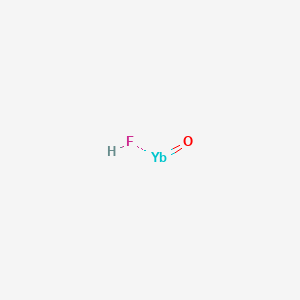

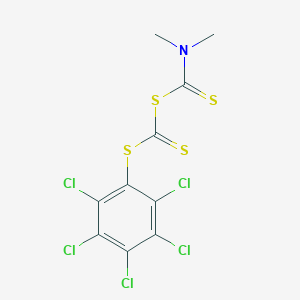

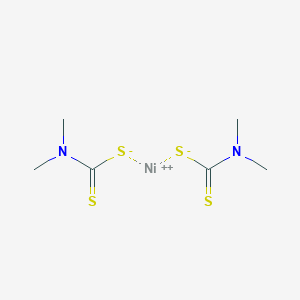

![molecular formula C12H9N3 B097590 2-Phenylimidazo[1,2-a]pyrimidin CAS No. 15764-47-3](/img/structure/B97590.png)

2-Phenylimidazo[1,2-a]pyrimidin

Übersicht

Beschreibung

2-Phenylimidazo[1,2-a]pyrimidine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core structure with a phenyl group attached at the 2-position. This structure has been identified as a privileged scaffold in medicinal chemistry, which means it is a versatile core structure that is often found in compounds with significant biological activity .

Synthesis Analysis

The synthesis of 2-Phenylimidazo[1,2-a]pyrimidine derivatives has been achieved through various methods. One approach involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate to produce 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which can then be further modified to create phenylazopyrimidone dyes . Another method includes a one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions, yielding the desired product in excellent yields . Additionally, a sustainable approach has been developed using iodine as a catalyst in aqueous media to synthesize 2-arylimidazo[1,2-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of 2-Phenylimidazo[1,2-a]pyrimidine derivatives has been characterized using various spectroscopic techniques. UV-vis, FT-IR, and 1H NMR spectroscopy, along with elemental analysis, have been employed to confirm the structure of synthesized compounds . X-ray crystallography has also been used to determine the structure of related compounds, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

2-Phenylimidazo[1,2-a]pyrimidine can undergo various chemical reactions. For instance, it can be arylated at the 3-position with aryl bromides in the presence of a base and a catalytic amount of palladium, offering an efficient route to 3-arylimidazo[1,2-a]pyrimidines . Deoxygenation reactions and ring-opening/ring-closure reactions have also been reported, further expanding the chemical versatility of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenylimidazo[1,2-a]pyrimidine derivatives have been studied to understand their behavior in different environments. For example, the effect of varying pH and solvent on the absorption ability of phenylazopyrimidones has been examined, revealing the influence of electron-withdrawing and electron-donating groups on their properties . The compound's inhibition effect on the corrosion of carbon steel in hydrochloric acid solution has been investigated, showing that it acts as a mixed-type inhibitor and its adsorption follows the Langmuir isotherm model . Quantum chemical calculations and molecular dynamics simulations have been used to provide molecular-based explanations for the inhibitive effects .

Wissenschaftliche Forschungsanwendungen

Optoelektronische Bauelemente

2-Phenylimidazo[1,2-a]pyrimidin wurde bei der Konstruktion und Synthese von blau emittierenden Materialien für optoelektronische Bauelemente verwendet . Die optischen und elektrochemischen Eigenschaften dieser Materialien hängen stark von der Art der Chromophorbeladung und ihrer Verknüpfungs-Topologie zur this compound-Einheit ab .

Organische Leuchtdioden (OLEDs)

Diese Verbindung hat sich bei der Entwicklung von OLEDs als vielversprechend erwiesen . OLEDs sind aufgrund ihrer Eigenschaften wie Flexibilität, Kosteneffizienz, einem großen Farbbereich, geringem Stromverbrauch bei schneller Reaktionszeit bessere Alternativen zu Flüssigkristallbildschirmen und anderen Lichtquellen .

Synthese neuartiger Iridiumkomplexe

This compound-Derivate wurden bei der Synthese und Charakterisierung neuartiger Iridiumkomplexe verwendet . Diese Komplexe haben potentielle Anwendungen in organischen Leuchtdioden .

Sensoren

Diese Klasse von aromatischen Heterocyclen, einschließlich this compound, hat sich bei der Entwicklung von Sensoren als sehr vielversprechend erwiesen . Diese Sensoren können in verschiedenen technologischen Anwendungen eingesetzt werden .

Antikrebsmittel

This compound wurde in einer Vielzahl von biologisch aktiven Verbindungen gefunden, von denen gezeigt wurde, dass sie eine breite Palette nützlicher pharmakologischer Eigenschaften besitzen . Dazu gehören potentielle Anwendungen bei der Entwicklung von Antikrebsmitteln

Wirkmechanismus

Target of Action

2-Phenylimidazo[1,2-a]pyrimidine is a small molecule that targets essential, conserved cellular processes . It has been shown to interact with electron transport and mitochondrial functions . In addition, it has been found to have inhibitory activities against COX-1 and COX-2 enzymes .

Mode of Action

The compound interacts with its targets in a unique way. It has been found to be toxic to yeast strains with defects in electron transport and mitochondrial functions . This suggests that 2-Phenylimidazo[1,2-a]pyrimidine acts by disrupting mitochondria . On the other hand, it also acts as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .

Biochemical Pathways

The compound affects several biochemical pathways. Its interaction with electron transport and mitochondrial functions suggests that it impacts energy production within the cell . Additionally, its role as a DNA poison indicates that it affects DNA replication and repair pathways .

Result of Action

The action of 2-Phenylimidazo[1,2-a]pyrimidine results in significant molecular and cellular effects. Its toxicity to certain yeast strains leads to mitochondrial fragmentation . Furthermore, its action as a DNA poison results in damage to nuclear DNA and the induction of mutagenesis .

Action Environment

The action of 2-Phenylimidazo[1,2-a]pyrimidine can be influenced by various environmental factors. For instance, the compound’s luminescence properties can be tuned from blue-green to red by simply introducing an aryl group . This suggests that the compound’s action, efficacy, and stability can be modulated by changes in its chemical structure.

Safety and Hazards

Sigma-Aldrich sells 2-Phenylimidazo[1,2-a]pyridine as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Zukünftige Richtungen

Imidazo[1,2-a]pyrimidine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that the series may become the basis for the design of more active compounds .

Eigenschaften

IUPAC Name |

2-phenylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYRUSCZUWEZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276829 | |

| Record name | 2-phenylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15764-47-3 | |

| Record name | 2-phenylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using glycerol as a solvent in the synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes?

A1: Utilizing glycerol as a solvent in the microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes offers several benefits over traditional methods []. These include:

Q2: Can 2-Phenylimidazo[1,2-a]pyrimidine derivatives be used in the formation of new carbon-carbon bonds?

A2: Yes, recent research demonstrates the successful application of a manganese catalyst to facilitate the ortho-hydroalkylation of 2-arylimidazo[1,2-a]pyridines with maleimides []. This reaction leads to the formation of new carbon-carbon bonds, specifically introducing a succinimide motif at the ortho-position of the aryl ring. This method highlights the potential of these compounds as building blocks in organic synthesis for creating more complex molecules.

Q3: What is known about the neuropharmacological activity of 2-Phenylimidazo[1,2-a]pyrimidine hydrobromide?

A3: Research on 2-Phenylimidazo[1,2-a]pyrimidine hydrobromide (U-13,376B) reveals interesting interactions with the neurotransmitter system []. While it demonstrates an ability to antagonize strychnine-induced seizures, its profile is atypical compared to traditional antagonists. Notably, U-13,376B displays some strychnine-like properties, suggesting it may act as a partial agonist rather than a pure antagonist. Further investigation is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Q4: Are there computational studies investigating the properties of 2-Phenylimidazo[1,2-a]pyrimidine derivatives?

A4: Yes, experimental and computational studies have been conducted to explore the corrosion inhibition properties of 2-phenylimidazo [1,2-a]pyrimidine-3-carbaldehyde on carbon steel in acidic environments []. These studies likely employed computational chemistry techniques like density functional theory (DFT) to understand the interaction between the organic compound and the metal surface. Such research can contribute to developing more effective corrosion inhibitors for various industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

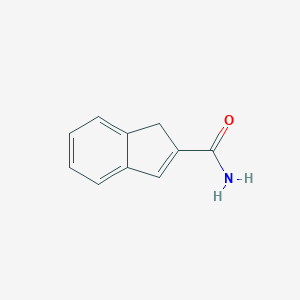

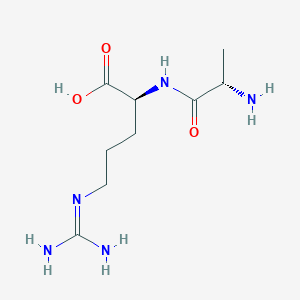

![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)

![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)